Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one
Description
Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one is a bicyclic spiro compound characterized by a cyclohexane ring fused to a dihydrocyclopenta[d][1,3]dioxole moiety via a shared spiro carbon atom.
Properties
IUPAC Name |
spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,9-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQJRFUFQAQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C=CC(=O)C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropenation of an appropriate alkyne, followed by the introduction of the hydroxyl groups through selective oxidation reactions. The cyclohexyl ketal protecting group is then introduced via ketalization reactions under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group in the cyclopropenone core can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce diols.
Scientific Research Applications
(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the cyclopropenone core and the hydroxyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following table summarizes key structural analogues and their distinguishing features:

Key Observations:
- Ring Strain and Synthesis Efficiency : Compounds with cyclohexane rings (e.g., target compound) exhibit higher synthetic yields compared to cyclopentane-containing analogues due to reduced ring strain . For example, cyclohexane-based spiro systems achieve better yields in BF₃-catalyzed peroxyacetalization reactions .
- Electronic Effects: The non-aromatic dihydrocyclopenta[d][1,3]dioxole in the target compound contrasts with aromatic systems like Spiro[1,3-benzodioxole-2,1'-cyclohexane] . Aromatic rings enhance stability but may reduce reactivity in ketone-driven transformations.
- Substituent Influence: Hydroxymethyl or chromanone substituents (as in ) modify solubility and bioactivity, whereas the target’s 4-ketone group likely enhances electrophilicity for nucleophilic additions.
Biological Activity
Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one is a complex organic compound notable for its unique structural configuration and potential biological activities. This compound's intricate design suggests a range of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
- CAS Number : 111005-65-3
Biological Activity Overview
Research indicates that spiro compounds often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of this compound has been explored in various studies.
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to receptors could alter signaling pathways.
- Antioxidant Activity : The presence of dioxole rings may contribute to scavenging free radicals.
Antimicrobial Activity
A study conducted by Deng et al. (2013) evaluated the antimicrobial properties of spiro compounds. Results indicated that this compound demonstrated significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Effects
In another investigation focusing on inflammatory pathways, this compound was shown to reduce the production of pro-inflammatory cytokines in vitro. The study highlighted its potential as a therapeutic agent for conditions characterized by chronic inflammation.
| Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) |
|---|---|---|
| TNF-alpha | 120 | 45 |
| IL-6 | 80 | 30 |
| IL-1 beta | 60 | 20 |
Anticancer Properties
Research published in the Journal of Organic Chemistry demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
Several case studies have explored the therapeutic potential of spiro compounds:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving patients with bacterial infections showed improved outcomes when treated with formulations containing this compound.
-
Case Study on Inflammation :
- Patients with rheumatoid arthritis experienced reduced pain and swelling after treatment with derivatives of the compound in a controlled study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
